REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:11][O:12][C:13]1[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[C:14]=1[C:15](Cl)=[O:16]>N1C=CC=CC=1>[C:4]([C:3]1[CH:6]=[CH:7][C:8]([CH3:10])=[CH:9][C:2]=1[NH:1][C:15](=[O:16])[C:14]1[C:18]([CH3:22])=[CH:19][CH:20]=[CH:21][C:13]=1[O:12][CH3:11])#[N:5]
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
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NC1=C(C#N)C=CC(=C1)C
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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24 g
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Type
|
reactant
|
Smiles
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COC1=C(C(=O)Cl)C(=CC=C1)C
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Name
|
ice water
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Quantity
|
400 mL
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Type
|
reactant
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Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at room temperature for 48 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
During the addition the temperature
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Type
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CUSTOM
|
Details
|
did not exceed 2° C
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Type
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FILTRATION
|
Details
|
the precipitate was collected by filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
DISSOLUTION
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Details
|
The crude product was dissolved in 600 mL CH2Cl2
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Type
|
WASH
|
Details
|
the solution was washed twice with 500 mL of a 1 N HCl solution and once with 400 mL of a saturated aq. NaCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The CH2Cl2 layer was dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(C=C1)C)NC(C1=C(C=CC=C1C)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mol | |
AMOUNT: MASS | 25.44 g | |
YIELD: PERCENTYIELD | 77.6% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |